molecular formula C7H5IN2 B597855 2-Amino-6-iodobenzonitrile CAS No. 123241-50-9

2-Amino-6-iodobenzonitrile

Cat. No. B597855
CAS RN: 123241-50-9
M. Wt: 244.035
InChI Key: GRPZANXSPGMVQD-UHFFFAOYSA-N
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Description

“2-Amino-6-iodobenzonitrile” is a chemical compound with the molecular formula C7H5IN2 . It is used in scientific research and has applications in various fields.


Molecular Structure Analysis

The molecular structure of “2-Amino-6-iodobenzonitrile” can be represented by the formula C7H5IN2 . This indicates that the compound consists of seven carbon atoms, five hydrogen atoms, one iodine atom, and two nitrogen atoms.


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-6-iodobenzonitrile” can vary widely depending on the specific context . For instance, it may react differently under different conditions or when combined with other substances.

Scientific Research Applications

Synthesis of 2-Amino-6-Arylbenzothiazoles

2-Amino-6-iodobenzonitrile can be used in the synthesis of 2-amino-6-arylbenzothiazoles . These compounds are synthesized via Suzuki cross-coupling reactions using various aryl boronic acids and aryl boronic acid pinacol esters .

Urease Enzyme Inhibition

The synthesized 2-amino-6-arylbenzothiazoles have shown potent urease enzyme inhibition . For example, 6-phenylbenzo[d]thiazole-2-amine has an IC50 value of 26.35 µg/mL, indicating its strong inhibitory effect on the urease enzyme .

Nitric Oxide Scavenging

These compounds also exhibit nitric oxide (NO) scavenging activities . For instance, 6-(4-methoxyphenyl)benzo[d]thiazole-2-amine exhibited the highest nitric oxide percentage scavenging at 100 µg/mL .

Arginase I Inhibition

2-Amino-6-iodobenzonitrile derivatives have been studied as inhibitors of Arginase I . The structure-activity relationship of these derivatives was studied using a three-dimensional quantitative structure-activity relationships method .

5. Cytotoxicity Against Breast Cancer Cell Lines 2-Amino-6-iodobenzonitrile derivatives have shown cytotoxicity against breast cancer cell lines . For example, one of the compounds demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin .

Photophysical Properties

The photophysical properties of 2-amino-6-iodobenzonitrile derivatives have been comprehensively investigated . These properties are important for understanding the behavior of these compounds under different light conditions .

Safety and Hazards

Like all chemical compounds, “2-Amino-6-iodobenzonitrile” should be handled with care to ensure safety . It’s important to follow appropriate safety protocols when working with this compound.

properties

IUPAC Name

2-amino-6-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPZANXSPGMVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-iodobenzonitrile

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